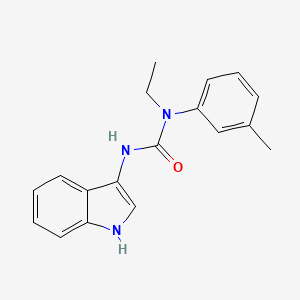

1-ethyl-3-(1H-indol-3-yl)-1-(3-methylphenyl)urea

Description

Properties

IUPAC Name |

1-ethyl-3-(1H-indol-3-yl)-1-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-3-21(14-8-6-7-13(2)11-14)18(22)20-17-12-19-16-10-5-4-9-15(16)17/h4-12,19H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSZFKDMIYQKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-3-(1H-indol-3-yl)-1-(3-methylphenyl)urea is an indole-derived compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C17H18N4O

Molecular Weight: 294.3510

CAS Number: 899991-02-7

The compound features a unique substitution pattern on the indole ring, which influences its chemical reactivity and biological interactions. The presence of both an indole moiety and a substituted phenyl group contributes to its pharmacological properties.

This compound exhibits several mechanisms of action that underlie its biological activities:

- Anticancer Activity: Indole derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways, including those involving p53 and caspases. This compound may inhibit tumor growth by disrupting cell cycle progression and promoting programmed cell death.

- Antimicrobial Properties: The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, which enhances the permeability to cytotoxic agents .

- Anti-inflammatory Effects: It has been reported to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

A study evaluated the anticancer effects of various indole derivatives, including this compound, against several cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 7.01 | Apoptosis induction |

| MCF-7 | 8.55 | Cell cycle arrest |

| NCI-H460 | 14.31 | Inhibition of proliferation |

The low IC50 values signify potent anticancer activity, particularly against HeLa cells .

Antimicrobial Activity

In antimicrobial assays, the compound exhibited minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Pseudomonas aeruginosa | 1.0 |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Study on Anticancer Efficacy

A recent study focused on the efficacy of this compound in treating breast cancer models. The study utilized both in vitro and in vivo methodologies:

- In Vitro: Treatment of MCF-7 cells with the compound resulted in significant apoptosis, as evidenced by increased annexin V staining.

- In Vivo: In xenograft models, administration of the compound led to a marked reduction in tumor volume compared to controls, indicating effective tumor suppression.

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial effects of this compound against resistant bacterial strains isolated from clinical samples:

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3-(1H-indol-3-yl)-1-(3-methylphenyl)urea has been investigated for its potential therapeutic effects against various diseases. Its structure allows it to interact with biological targets effectively.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cells. For instance, a related compound demonstrated an IC50 value of 0.01 µM against MCF7 breast cancer cells, indicating strong anticancer potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.01 |

| Compound B | NCI-H460 | 0.03 |

| Compound C | SF268 | 31.5 |

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against various pathogens. The indole moiety is known to enhance the biological activity of compounds, making them effective against bacteria and fungi.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers such as TNF-alpha and IL-6 in cell cultures, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several indole derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, supporting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Activity Assessment

Another research effort focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated that the compound exhibited substantial antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings.

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-3-(1H-indol-3-yl)-1-(3-methylphenyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted aryl isocyanates and amines under controlled conditions. Key parameters include solvent selection (e.g., dichloromethane or ethanol), temperature (20–60°C), and stoichiometric ratios. Optimization can be achieved via Design of Experiments (DoE) to assess interactions between variables (e.g., catalyst loading, reaction time). High-Performance Liquid Chromatography (HPLC) is recommended for real-time purity monitoring .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H/¹³C) for structural confirmation, Mass Spectrometry (MS) for molecular weight validation, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., urea carbonyl stretch ~1650 cm⁻¹). Purity can be quantified via HPLC with UV detection (λ = 254 nm) or differential scanning calorimetry (DSC) for crystallinity analysis .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the biological activity or reactivity of this urea derivative?

- Methodological Answer : Employ quantum chemical calculations (e.g., Density Functional Theory, DFT) to map electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Molecular docking simulations can model interactions with biological targets (e.g., kinases or GPCRs). Machine learning models trained on structural-activity datasets may prioritize derivatives for synthesis .

Q. What strategies are effective in resolving contradictory data regarding the compound’s bioactivity across different assay systems?

- Methodological Answer : Conduct orthogonal assays (e.g., enzymatic vs. cell-based assays) to validate target engagement. Use multivariate statistical analysis (e.g., Principal Component Analysis, PCA) to identify confounding variables (e.g., solvent interference in cell viability assays). Cross-reference results with physicochemical properties (e.g., logP, solubility) to explain discrepancies .

Q. How can reaction kinetics and thermodynamics be studied to improve scalability for preclinical development?

- Methodological Answer : Perform kinetic profiling via in-situ ReactIR or calorimetry to identify rate-limiting steps. Thermodynamic parameters (ΔH, ΔS) can be derived from van’t Hoff plots. Use microreactor systems to explore continuous-flow synthesis, which enhances heat/mass transfer and scalability .

Q. What advanced separation techniques are recommended for isolating stereoisomers or polymorphs of this compound?

- Methodological Answer : Employ Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation. For polymorph isolation, use crystallization screening with solvent/anti-solvent gradients monitored via X-ray Powder Diffraction (XRPD) .

Data Contradiction and Optimization

Q. How can researchers address inconsistencies in cytotoxicity data between 2D cell cultures and 3D organoid models?

Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) in this compound’s derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.